molecular formula C20H24N4O3 B15187086 (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine CAS No. 155271-06-0

(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine

Cat. No.: B15187086
CAS No.: 155271-06-0
M. Wt: 368.4 g/mol
InChI Key: XAGKAAKDNYPRMI-PKNBQFBNSA-N
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Description

(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their diverse biological activities, including acting as phosphodiesterase inhibitors, adenosine receptor antagonists, and bronchodilators. This compound, with its unique styryl substitution, may exhibit distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Styryl Substitution:

    Methoxy and Dimethyl Substitution: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the xanthine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for more complex molecules.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications as a bronchodilator or adenosine receptor antagonist.

    Industry: Use in the development of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine likely involves:

    Molecular Targets: Binding to adenosine receptors or inhibiting phosphodiesterase enzymes.

    Pathways Involved: Modulating cyclic AMP (cAMP) levels, affecting cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant properties.

    Theophylline: Used as a bronchodilator in respiratory diseases.

    Pentoxifylline: Used to improve blood flow in peripheral vascular diseases.

Uniqueness

(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine is unique due to its specific styryl substitution, which may confer distinct pharmacological properties compared to other xanthine derivatives.

Properties

CAS No.

155271-06-0

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C20H24N4O3/c1-6-23-18-17(19(25)24(7-2)20(23)26)21-16(22-18)11-9-14-8-10-15(27-5)13(4)12(14)3/h8-11H,6-7H2,1-5H3,(H,21,22)/b11-9+

InChI Key

XAGKAAKDNYPRMI-PKNBQFBNSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)C)C

Origin of Product

United States

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